molecular formula C13H25N B13293988 2-Cyclohexyl-3,5-dimethylpiperidine

2-Cyclohexyl-3,5-dimethylpiperidine

Cat. No.: B13293988
M. Wt: 195.34 g/mol
InChI Key: XXFHKYGRXROBSF-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3,5-dimethylpiperidine is a chemical compound of significant interest in medicinal chemistry and organic synthesis. It features a piperidine ring core, a fundamental scaffold in drug discovery, which is further functionalized with methyl groups at the 3 and 5 positions and a cyclohexyl moiety at the 2 position. This specific substitution pattern makes it a valuable intermediate for constructing more complex, biologically active molecules. The primary research value of this compound lies in its potential application as a building block for sigma (σ) receptor ligands. Sigma receptors, particularly the σ1 subtype, are intracellular proteins that are overexpressed in many human tumors and are also implicated in various central nervous system (CNS) disorders, including depression, anxiety, and neurodegenerative diseases . Research indicates that structural analogues of this compound, specifically those containing a 3,3-dimethylpiperidine group, demonstrate high affinity and selectivity for σ1 receptors . These ligands are being investigated for their potential in cancer diagnosis and treatment, as well as for use in neuropharmacology. The lipophilicity and steric bulk introduced by the cyclohexyl and dimethyl groups are critical structural features that influence binding affinity and selectivity at these therapeutic targets . From a synthetic chemistry perspective, the piperidine ring can adopt chair conformations, and the methyl groups at the 3 and 5 positions give rise to cis and trans diastereomers . The spatial arrangement of these isomers can profoundly impact the compound's reactivity, physical properties, and ultimately, its biological activity. Researchers can exploit this stereochemical diversity to fine-tune the properties of resulting compounds for specific applications, such as developing asymmetric hydrogenation catalysts or creating structured materials . This compound is supplied For Research Use Only and is strictly intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

2-cyclohexyl-3,5-dimethylpiperidine

InChI

InChI=1S/C13H25N/c1-10-8-11(2)13(14-9-10)12-6-4-3-5-7-12/h10-14H,3-9H2,1-2H3

InChI Key

XXFHKYGRXROBSF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(NC1)C2CCCCC2)C

Origin of Product

United States

Synthetic Methodologies for 2 Cyclohexyl 3,5 Dimethylpiperidine and Its Analogues

Retrosynthetic Analysis and Key Disconnections for the Piperidine (B6355638) Core

Retrosynthetic analysis of the 2-cyclohexyl-3,5-dimethylpiperidine structure reveals several key disconnections that form the basis for potential synthetic routes. The most common strategies for constructing the piperidine ring involve intramolecular cyclization or intermolecular reactions that build the ring system. nih.gov

A primary disconnection can be made at the C2-N and C6-N bonds, suggesting a cyclization precursor such as a 1,5-dicarbonyl compound or a related amino alcohol or dihalide. For instance, a reductive amination of a 1,5-diketone is a classic approach. nih.gov Another key disconnection is between the C2-C3 and N-C6 bonds, which points towards strategies like the aza-Diels-Alder reaction, where a diene and an imine combine to form a tetrahydropyridine (B1245486) intermediate.

For the specific target, this compound, disconnections can be envisioned as follows:

[5+1] Annulation: This approach involves the reaction of a five-carbon component with an amine. For example, the condensation of an appropriate 1,5-diol or dihalide with an amine. nih.gov

Intramolecular Cyclization: Key precursors for this approach would be amino-alkenes or amino-alkynes, which can undergo metal-catalyzed cyclization. nih.gov Radical cyclizations of 1,6-enynes are also a viable method for creating polysubstituted piperidines. nih.gov

Functionalization of a Pre-existing Ring: This involves starting with a substituted pyridine (B92270) or piperidine and adding the remaining substituents. For example, the alkylation of a 3,5-dimethylpyridine (B147111) followed by reduction.

Established Synthetic Routes to the this compound Framework

Synthesis from Precursors (e.g., 3,5-dimethylpiperidine (B146706) and cyclohexyl-containing reagents)

One of the most direct conceptual approaches to synthesizing this compound is the functionalization of a pre-existing 3,5-dimethylpiperidine (also known as 3,5-lupetidine) ring. tuodaindus.com This typically involves the formation of an enamine or an imine from 3,5-dimethylpiperidine, followed by the addition of a cyclohexyl-containing reagent.

For instance, the reaction of 3,5-dimethylpiperidine with a cyclohexyl Grignard reagent or organolithium reagent could theoretically introduce the cyclohexyl group at the C2 position. However, controlling the regioselectivity of such additions can be challenging. odu.edu

A more controlled method involves the formation of Δ¹-piperideine from piperidine via N-chlorination and subsequent base-mediated elimination. acs.org This electrophilic intermediate can then react with nucleophiles. In the context of our target molecule, a cyclohexyl nucleophile would be required.

Alternatively, alkylation of pyridines offers a route to the necessary precursors. The direct alkylation of 3,5-dimethylpyridine with a cyclohexyl radical or a related species, followed by reduction of the pyridine ring, presents a plausible pathway. The hydrogenation of substituted pyridines is a well-established method for producing piperidines, often with high stereoselectivity for the cis-isomer. rsc.orgasianpubs.org Various catalysts, including rhodium, platinum, and palladium, have been employed for this transformation under different conditions. rsc.orgasianpubs.orgchemrxiv.orgnih.gov

Table 1: Examples of Pyridine Hydrogenation for Piperidine Synthesis

CatalystSubstrateProductConditionsYieldReference
Rh₂O₃Functionalized Pyridinescis-Piperidines5 bar H₂, 40 °CHigh rsc.org
Iridium(III) complexSubstituted PyridinesFunctionalized PiperidinesHantzsch ester, DCEHigh chemrxiv.org
PtO₂Substituted PyridinesPiperidine derivatives50-70 bar H₂, Acetic AcidGood asianpubs.org

This table presents generalized findings from the literature on pyridine hydrogenation and is not specific to this compound.

Total Synthesis Approaches to Substituted Piperidines

Total synthesis provides a more versatile approach to constructing highly substituted piperidines, allowing for greater control over the placement of substituents and stereochemistry. Several powerful methods have been developed for the de novo synthesis of the piperidine ring.

One such method is the aza-Diels-Alder reaction , a [4+2] cycloaddition between an aza-diene and a dienophile, or more commonly, a diene and an imine. This reaction can rapidly generate the piperidine core with multiple substituents. For example, the reaction of an imine with Danishefsky's diene can yield a dehydropiperidinone, which can be further functionalized. cdnsciencepub.com

Radical cyclizations also offer a powerful tool for piperidine synthesis. For instance, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been used to create 2,4,5-trisubstituted piperidines. nih.govacs.org These reactions can proceed with a high degree of diastereoselectivity. nih.gov

Another approach involves multi-component reactions . A one-pot synthesis of substituted piperidines has been developed through the condensation of a nitroalkene, an amine, and an enone, yielding products with excellent diastereoselectivity. acs.org

The Dieckmann condensation of β-amino esters with acrylates can lead to 2,4,5-trisubstituted piperidines after a series of steps including enol silylation and hydrogenation. nih.gov This method has been applied to the total synthesis of natural products containing the piperidine scaffold. nih.gov

Stereoselective Synthesis of this compound Isomers

Controlling the stereochemistry of the three stereocenters in this compound is a significant challenge. Several strategies have been developed to achieve stereoselective synthesis of substituted piperidines, which can be broadly categorized into chiral auxiliary approaches and asymmetric catalysis.

Chiral Auxiliary Approaches in Piperidine Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter(s) are set, the auxiliary is removed.

A notable example is the use of carbohydrate-derived auxiliaries. For instance, D-arabinopyranosylamine has been employed as a chiral auxiliary in a domino Mannich-Michael reaction to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.comresearchgate.net These intermediates can then be further elaborated to yield various stereoisomers of disubstituted piperidines. cdnsciencepub.com

Another strategy involves the use of chiral amines in multi-component reactions. The use of a chiral amine in the condensation of a nitroalkene and an enone can induce chirality in the resulting piperidine ring through exocyclic stereochemistry control. acs.org

Asymmetric Catalysis for Stereocontrol (e.g., hydrogenation, cyclization)

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

Asymmetric hydrogenation of substituted pyridines or their derivatives is a powerful method for accessing chiral piperidines. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives have been shown to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cnacs.org

Organocatalysis has also emerged as a potent tool for the asymmetric synthesis of piperidines. For example, 9-amino-9-deoxy-epi-hydroquinine has been used as a catalyst in an enantioselective intramolecular aza-Michael reaction to desymmetrize substrates, leading to enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org Similarly, (L)-proline has been used to catalyze the asymmetric Mannich addition of ketones to cyclic imines, providing a direct route to chiral 2-substituted piperidines. acs.org

Table 2: Examples of Asymmetric Catalysis in Piperidine Synthesis

Catalytic MethodCatalyst TypeReactionStereocontrolReference
Reductive Heck ReactionRh-complex with chiral ligandCarbometalation of dihydropyridineHigh enantioselectivity snnu.edu.cnacs.org
Aza-Michael ReactionCinchona alkaloid derivativeIntramolecular cyclizationHigh enantioselectivity rsc.org
Mannich Reaction(L)-ProlineAddition of ketones to iminesGood yield and stereoselectivity acs.org
[4+2] AnnulationChiral phosphineAnnulation of imines with allenesHigh enantioselectivity nih.gov

This table provides a general overview of catalytic methods and is not specific to the synthesis of this compound.

Enantioselective Synthetic Pathways and Resolution Techniques

Achieving high enantiopurity in polysubstituted piperidines like this compound is crucial for their potential applications. Several key strategies can be employed, including asymmetric hydrogenation of corresponding pyridine precursors, chemo-enzymatic methods, and kinetic resolution of racemic mixtures.

Asymmetric Hydrogenation of Pyridinium (B92312) Salts:

A prevalent method for obtaining chiral piperidines is the asymmetric hydrogenation of substituted pyridines. dicp.ac.cnunimi.it This approach often involves the activation of the pyridine ring by forming a pyridinium salt, which facilitates hydrogenation and can allow for facial discrimination by a chiral catalyst. For a molecule like this compound, a potential precursor would be 2-cyclohexyl-3,5-dimethylpyridine.

One effective strategy involves the use of a chiral auxiliary attached to the pyridine ring. For instance, an oxazolidinone can be attached at the 2-position, which, upon protonation, directs the hydrogenation to one face of the pyridine ring, leading to the formation of piperidines with multiple stereocenters in high enantiomeric excess. dicp.ac.cnwikipedia.org The auxiliary can then be cleaved under the reaction conditions, providing the final product and allowing for the recycling of the chiral auxiliary. nih.gov Rhodium-based catalysts, such as those with JosiPhos ligands, have shown high efficacy in the asymmetric hydrogenation of 3-substituted pyridinium salts, achieving excellent enantiomeric excess. unimi.it

A rhodium-catalyzed reductive transamination reaction offers another pathway, where a chiral primary amine is introduced under reducing conditions to a pyridinium salt. This process induces chirality on the piperidine ring with high diastereo- and enantioselectivity. dicp.ac.cn

Biocatalytic and Chemo-enzymatic Approaches:

Biocatalysis offers a powerful and sustainable route to chiral piperidines. nih.gov Enzymes such as imine reductases (IREDs) and amine oxidases can be used in cascade reactions to convert activated pyridines into stereo-defined piperidines. nih.gov For example, a chemo-enzymatic approach could involve the chemical synthesis of a tetrahydropyridine intermediate from 2-cyclohexyl-3,5-dimethylpyridine, followed by a stereoselective one-pot amine oxidase/ene imine reductase cascade to yield the desired stereoisomer of this compound. nih.gov

Kinetic Resolution:

Kinetic resolution is a valuable technique for separating enantiomers from a racemic mixture. This can be achieved through chemical or enzymatic methods. In the context of piperidines, catalytic kinetic resolution using chiral reagents can selectively modify one enantiomer, allowing for the separation of the unreacted enantiomer and the derivatized one. nih.govwhiterose.ac.ukrsc.org

For example, the use of a chiral base system, such as n-BuLi with a chiral ligand like sparteine, can selectively deprotonate one enantiomer of an N-Boc-protected piperidine, which can then be trapped with an electrophile. whiterose.ac.ukrsc.orgacs.org This method has been successfully applied to 2-arylpiperidines and could be adapted for this compound.

Another approach involves the use of chiral hydroxamic acids in combination with N-heterocyclic carbene (NHC) catalysts for the enantioselective acylation of piperidines. nih.gov The selectivity of this method can be highly dependent on the conformation of the piperidine ring, with a preference often observed for the acylation of conformers where the α-substituent is in an axial position. nih.gov

Method Catalyst/Reagent Substrate Type Key Features Reported Enantiomeric Excess (ee)
Asymmetric HydrogenationPd(OH)2/C with chiral oxazolidinone auxiliarySubstituted PyridinesTraceless chiral auxiliary, generation of multiple stereocenters. dicp.ac.cnnih.govUp to 98% dicp.ac.cn
Asymmetric HydrogenationRh-JosiPhos3-Substituted Pyridinium SaltsHigh enantioselectivity with the addition of a base. unimi.itUp to 90% unimi.it
Chemo-enzymatic CascadeAmine Oxidase/Ene Imine ReductaseActivated PyridinesStereoselective one-pot reaction under mild conditions. nih.govHigh (not specified numerically in source) nih.gov
Kinetic Resolutionn-BuLi/(-)-sparteineN-Boc-2-arylpiperidinesSelective deprotonation of one enantiomer. whiterose.ac.ukrsc.orgHigh (not specified numerically in source) whiterose.ac.ukrsc.org
Kinetic ResolutionChiral Hydroxamic Acid/NHCDisubstituted PiperidinesPronounced conformational effects on selectivity. nih.govSelectivity factors (s) up to 52 nih.gov

Novel and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and improve the efficiency of chemical processes, are increasingly being applied to the synthesis of complex molecules like this compound.

Atom economy is a central concept in green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. whiterose.ac.uk Multi-component reactions are a prime example of atom-economic processes. A five-component condensation reaction has been developed for the synthesis of highly functionalized piperidines, where the product precipitates from the reaction mixture, simplifying isolation. whiterose.ac.ukresearchgate.net This "Pot, Atom, and Step Economic" (PASE) approach significantly reduces waste by minimizing by-products and the need for purification solvents. whiterose.ac.uk

Catalyst efficiency is another critical factor. The development of highly active and recyclable catalysts is a key goal. For instance, a boronyl radical-catalyzed (4+2) cycloaddition for the synthesis of polysubstituted piperidines features high modularity, atom economy, and the use of simple, metal-free catalysts. nih.gov Similarly, the synthesis of polysubstituted piperidine derivatives has been achieved using a recyclable nanohybrid catalyst in water, demonstrating low catalyst loading and high atom economy. researchgate.net

Green Synthesis Approach Catalyst/Method Key Advantages Reported Yields
Five-Component Condensation (PASE)InCl₃Pot, atom, and step economic; simple product isolation. whiterose.ac.ukresearchgate.netGood whiterose.ac.uk
Boronyl Radical-Catalyzed (4+2) CycloadditionDiboron(4) compounds/4-phenylpyridineMetal-free, high atom economy, broad substrate scope. nih.govGenerally high nih.gov
Nanohybrid Catalysis in WaterRecyclable Cu@Ag-CPX nanocompositeLow catalyst loading, recyclable catalyst, environmentally friendly solvent. researchgate.netHigh researchgate.net

The choice of solvent is a major contributor to the environmental impact of a chemical process. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. monash.edunumberanalytics.comnumberanalytics.commonash.edu

Alternative Solvents:

Water: As a solvent, water is abundant, non-toxic, and inexpensive. numberanalytics.com Many heterocyclic syntheses can be performed in water, often with improved yields and selectivity. numberanalytics.commdpi.com

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These are considered green solvents due to their low volatility and high thermal stability. numberanalytics.comnumberanalytics.com They can act as both solvents and catalysts in heterocyclic synthesis. numberanalytics.comnumberanalytics.com

Bio-derived Solvents: Solvents such as glycerol, ethyl lactate, and polyethylene (B3416737) glycols (PEGs) are derived from renewable resources and are biodegradable. monash.edumonash.edu PEGs are particularly versatile, sometimes acting as a catalyst in addition to being the solvent. monash.edu

Supercritical Carbon Dioxide (scCO₂): This solvent has low viscosity and high diffusivity, along with an excellent health and safety profile. monash.edu

The combination of these green solvents with energy-efficient techniques like microwave irradiation can further enhance the sustainability of synthetic protocols. monash.edunumberanalytics.com For example, the synthesis of piperidinols has been achieved through a water-mediated intramolecular cyclization, representing a green approach. nih.gov

Solvent Type Examples Key Green Characteristics
AqueousWaterAbundant, non-toxic, inexpensive, non-flammable. numberanalytics.commdpi.com
Ionic Liquids (ILs)1-butyl-3-methylimidazolium tetrafluoroborateLow volatility, high thermal stability, tunable properties. numberanalytics.comnumberanalytics.com
Deep Eutectic Solvents (DES)Choline chloride/ureaBiodegradable, low cost, easy to prepare. numberanalytics.com
Bio-derived SolventsGlycerol, Ethyl lactate, Polyethylene Glycols (PEGs)Renewable source, biodegradable, low toxicity. monash.edumonash.edu
Supercritical FluidsSupercritical Carbon Dioxide (scCO₂)Non-toxic, non-flammable, readily available, easily removed. monash.edu

Chemical Reactivity and Transformations of 2 Cyclohexyl 3,5 Dimethylpiperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring is the primary site of reactivity, readily participating in nucleophilic substitution and addition reactions.

The secondary amine of 2-cyclohexyl-3,5-dimethylpiperidine is expected to undergo N-alkylation with a variety of alkylating agents. The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile. The presence of the bulky 2-cyclohexyl and 3,5-dimethyl groups can sterically hinder the approach of the alkylating agent, potentially requiring more forcing reaction conditions compared to less substituted piperidines. Common alkylating agents include alkyl halides (iodides, bromides, and chlorides) and sulfates. The reaction is often carried out in the presence of a base to neutralize the newly formed hydrohalic acid, which would otherwise protonate the starting amine and halt the reaction. researchgate.net

N-acylation is another fundamental transformation of the piperidine nitrogen. Acyl halides, anhydrides, and esters can serve as acylating agents. These reactions are generally faster than N-alkylation and are often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct. The resulting N-acyl derivatives are important intermediates in organic synthesis. For instance, N-acylation with phenyl isocyanate would be expected to yield N-acyl-N-phenyl ureas, which have been explored for their biological activities in related piperidine systems. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions of Substituted Piperidines

EntryReactant (Piperidine Derivative)ReagentProductConditionsYield (%)Reference
1PiperidineMethyl IodideN-MethylpiperidineAcetonitrile, rtHigh researchgate.net
2PiperidineEthyl BromideN-EthylpiperidineK2CO3, DMF, rtGood researchgate.net
32-EthylpiperidineBenzoyl ChlorideN-Benzoyl-2-ethylpiperidinePyridine, 0 °C to rtHigh nih.gov
43-MethylpiperidineAcetic AnhydrideN-Acetyl-3-methylpiperidineNeat, refluxGood nih.gov

Note: The data in this table is based on reactions with piperidine and its simpler derivatives. Similar reactivity is expected for this compound, although reaction rates and yields may vary due to steric effects.

Functionalization of the Cyclohexyl Substituent

The cyclohexyl group, being a saturated hydrocarbon, is generally less reactive than the piperidine nitrogen. However, modern synthetic methods allow for the functionalization of such C-H bonds.

The regioselective functionalization of the cyclohexyl ring presents a significant synthetic challenge. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups into unactivated C-H bonds. nih.gov Catalysts based on rhodium, palladium, or iridium could potentially be employed to achieve regioselective oxidation, arylation, or alkylation of the cyclohexyl ring. The directing-group ability of the adjacent piperidine nitrogen could influence the regioselectivity of such reactions, favoring functionalization at specific positions on the cyclohexyl ring.

Modification of the cyclohexyl ring itself, such as ring-opening or contraction, would require harsh reaction conditions and is generally not a common transformation. Aromatization of the cyclohexyl ring to a phenyl group is a thermodynamically favorable process but requires a suitable dehydrogenation catalyst and high temperatures. This transformation would fundamentally alter the structure and properties of the molecule.

Modifications at the Methyl Substituents

The methyl groups at the 3- and 5-positions of the piperidine ring are the least reactive sites in the molecule. Functionalization of these methyl groups would necessitate radical-based reactions or powerful C-H activation catalysts. For instance, free-radical halogenation could introduce a halide, which could then be further transformed. However, achieving selectivity between the methyl groups and the other C-H bonds in the molecule would be a significant challenge.

Ring-Opening and Ring-Closing Metathesis

Olefin metathesis is a powerful class of reactions that enables the rearrangement of carbon-carbon double bonds. Two significant variations are Ring-Opening Metathesis Polymerization (ROMP) and Ring-Closing Metathesis (RCM).

Ring-Closing Metathesis (RCM) is an intramolecular reaction widely used for synthesizing unsaturated rings of various sizes, from 5-membered up to 30-membered or larger macrocycles. organic-chemistry.orgwikipedia.org The reaction typically involves two terminal alkene functionalities within a single molecule, which cyclize to form a cycloalkene and a volatile byproduct, usually ethylene (B1197577). wikipedia.org The driving force is often the entropically favorable release of ethylene gas. organic-chemistry.org These reactions are catalyzed by metal complexes, most notably those containing ruthenium, such as Grubbs' catalysts (first and second generation) and Hoveyda-Grubbs catalysts. organic-chemistry.orgmdpi.com

Ring-Opening Metathesis Polymerization (ROMP) , in contrast, is a chain-growth polymerization that converts cyclic olefins into long-chain polymers. semanticscholar.orgresearchgate.net The driving force for this reaction is the relief of ring strain in the starting cycloalkene monomer. mit.edu ROMP is a key method for producing a variety of functionalized polymers with controlled molecular weights and properties. semanticscholar.orgresearchgate.net

While RCM and ROMP are highly versatile for creating complex cyclic and polymeric structures from molecules containing double bonds, the direct application of these metathesis reactions to derivatives of this compound is not extensively documented in the reviewed scientific literature. The relevance of these reactions would be contingent on the presence of appropriate olefinic functional groups within a derivative of the parent compound. For instance, a di-alkenyl-substituted derivative of this compound could theoretically undergo RCM to form a novel bicyclic system.

Table 1: Overview of Olefin Metathesis Reactions

Reaction Type Description Typical Catalyst Driving Force Common Products
Ring-Closing Metathesis (RCM) Intramolecular reaction of a diene to form a cyclic alkene. organic-chemistry.orgwikipedia.org Grubbs' Catalysts (Ru-based), Schrock Catalysts (Mo-based). organic-chemistry.orgmdpi.com Formation of a stable ring and release of a small volatile molecule (e.g., ethylene). organic-chemistry.org Unsaturated rings (5-30+ members). organic-chemistry.orgwikipedia.org
Ring-Opening Metathesis Polymerization (ROMP) Polymerization of a cyclic olefin to form a linear polymer with double bonds. semanticscholar.orgresearchgate.net Grubbs' Catalysts, Schrock Catalysts. semanticscholar.org Relief of monomer ring strain. mit.edu High molecular weight polymers. semanticscholar.org

Synthesis of Complex Derivatives and Analogues of this compound

The synthesis of complex derivatives and analogues of piperidine-containing compounds is a significant area of research, particularly in medicinal chemistry. While specific synthetic routes starting from this compound are not widely reported, the synthesis of related analogues provides insight into potential synthetic strategies.

Research into sigma (σ) receptor ligands has led to the development of numerous complex piperidine and piperazine (B1678402) derivatives. nih.govresearchgate.net For example, high-affinity σ2 receptor ligands have been identified among N-cyclohexylpiperazine derivatives. nih.gov One such compound, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, was synthesized by linking a substituted tetralin nucleus to a cyclohexyl-substituted piperazine ring via an alkyl spacer. nih.govresearchgate.net This general strategy of N-alkylation is a common method for elaborating piperidine and piperazine scaffolds.

In a similar vein, selective σ1 receptor ligands have been developed from 3,3-dimethylpiperidine (B75641) derivatives. nih.gov For instance, 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine was synthesized, demonstrating high selectivity for the σ1 receptor over the σ2 receptor. nih.gov The synthesis of these analogues typically involves the reaction of the parent piperidine with an appropriately functionalized alkyl halide or a similar electrophile.

Another example of synthesizing complex analogues involves the Knoevenagel condensation. A series of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues were synthesized using this method. mdpi.com The synthesis began with the preparation of N-cyclohexylrhodanine from methyl 2-mercaptoacetate and cyclohexyl isothiocyanate. mdpi.com This intermediate was then condensed with various substituted benzaldehydes in the presence of sodium acetate (B1210297) in acetic acid to yield the final products. mdpi.com This demonstrates how the cyclohexyl moiety can be incorporated into more complex heterocyclic systems.

Table 2: Examples of Synthesized Piperidine Analogues and Related Compounds

Compound Class Synthetic Strategy Key Reagents Resulting Structure Reference
N-Cyclohexylpiperazine Derivatives N-alkylation N-cyclohexylpiperazine, substituted (naphthalene)alkyl halide Aromatic/polycyclic group linked to piperazine nitrogen nih.govresearchgate.net
3,3-Dimethylpiperidine Derivatives N-alkylation 3,3-dimethylpiperidine, substituted (naphthalene)alkyl halide Aromatic group linked by an alkyl chain to the piperidine nitrogen nih.gov
(Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues Knoevenagel Condensation N-cyclohexylrhodanine, substituted benzaldehydes, NaOAc Complex heterocyclic system with a cyclohexyl group mdpi.com

Stereochemical and Conformational Analysis of 2 Cyclohexyl 3,5 Dimethylpiperidine

Configurational Isomerism and Stereoisomeric Designations

2-Cyclohexyl-3,5-dimethylpiperidine is a chiral molecule with three stereocenters, located at the C2, C3, and C5 positions of the piperidine (B6355638) ring. The presence of these three chiral centers means that the compound can exist as 2^3 = 8 possible stereoisomers. These stereoisomers can be grouped into four pairs of enantiomers.

The relative configurations of the substituents on the piperidine ring are designated using cis and trans nomenclature. This describes the orientation of the substituents relative to each other. For instance, the relationship between the cyclohexyl group at C2 and the methyl group at C3 can be cis or trans, as can the relationship between the methyl groups at C3 and C5.

A full stereochemical description requires the assignment of the absolute configuration (R/S) at each of the three stereocenters using the Cahn-Ingold-Prelog priority rules. The combination of these R/S designations for each stereocenter uniquely identifies each of the eight stereoisomers.

Conformational Preferences of the Piperidine Ring System

The piperidine ring in this compound, like cyclohexane, adopts a chair conformation to minimize angular and torsional strain. In this chair conformation, the substituents can occupy either axial or equatorial positions. The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value (conformational free energy). Substituents in the axial position experience destabilizing 1,3-diaxial interactions.

The conformational equilibrium of the piperidine ring will be influenced by the steric demands of the cyclohexyl and two methyl groups. Generally, larger groups have a stronger preference for the equatorial position to avoid steric clashes. The A-value for a methyl group is approximately 1.7 kcal/mol, while the A-value for a cyclohexyl group is generally larger, estimated to be around 2.1 kcal/mol.

The most stable chair conformation for any given stereoisomer will be the one that minimizes these steric interactions by placing the maximum number of bulky substituents in equatorial positions. For example, in a stereoisomer where all three substituents can adopt equatorial positions simultaneously, this conformation would be significantly favored.

Conformational Dynamics of the Cyclohexyl Substituent

The cyclohexyl group attached to the C2 position of the piperidine ring is not static and possesses its own conformational dynamics. The C-C bond connecting the cyclohexyl ring to the piperidine ring can undergo rotation, leading to different spatial orientations of the cyclohexyl group relative to the piperidine ring.

Spectroscopic Techniques for Stereochemical Assignment

The definitive determination of the stereochemistry of the various isomers of this compound relies on advanced spectroscopic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic compounds. The chemical shifts (δ) and coupling constants (J) of the protons in the piperidine ring are highly sensitive to their axial or equatorial orientation.

¹H NMR: Axial protons on a piperidine ring typically resonate at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the vicinal coupling constants (³J) between adjacent protons can also distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships, which in turn helps to define the relative configuration of the substituents.

¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring are also indicative of the stereochemistry. For instance, a carbon atom bearing an axial substituent will typically be shielded and resonate at a higher field compared to when it bears an equatorial substituent.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to trace the connectivity of the spin systems in the piperidine and cyclohexyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly crucial for determining stereochemistry. The NOE effect is observed between protons that are close in space, regardless of whether they are bonded. Strong NOE signals between protons in a 1,3-diaxial relationship can confirm their axial positions and thus the conformation of the ring. This technique can also reveal the relative orientation of the substituents.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular dichroism spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. Since the stereoisomers of this compound are chiral, they are expected to be CD active.

Each pair of enantiomers will produce mirror-image CD spectra. By comparing the experimentally obtained CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of a particular enantiomer can be determined. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores and substituents in the molecule.

Chirality and Optical Activity in this compound

As previously mentioned, the presence of three stereocenters at C2, C3, and C5 confers chirality to the this compound molecule. Each of the eight stereoisomers is chiral and will therefore exhibit optical activity, meaning it will rotate the plane of plane-polarized light.

Computational and Theoretical Investigations of 2 Cyclohexyl 3,5 Dimethylpiperidine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in determining the electronic properties and thermodynamic stability of a molecule. For piperidine (B6355638) derivatives, these calculations can elucidate charge distribution, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. chemjournal.kztandfonline.com

However, specific quantum chemical calculations detailing the electronic structure and energetics of 2-Cyclohexyl-3,5-dimethylpiperidine have not been reported in the available scientific literature. Such studies would be valuable for predicting its behavior in chemical reactions and its interactions with biological targets. For instance, calculations on similar piperidine structures have been used to establish thermodynamic stability and identify reactive centers within the molecules. chemjournal.kz

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational flexibility of molecules over time. rsc.org For a substituted piperidine like this compound, MD simulations could reveal the preferred three-dimensional arrangements of the cyclohexyl and dimethyl substituents on the piperidine ring. Understanding the conformational landscape is critical as the spatial orientation of these groups can significantly influence the molecule's biological activity and physical properties. nih.govnih.gov

A search of existing research indicates that while MD simulations have been employed to study the conformational preferences and binding of other substituted piperidines and piperazines, nih.govresearchgate.net there are no published studies that specifically map the conformational landscape of this compound. Such an analysis would provide insight into the dynamic behavior of the molecule and the equilibrium between different chair and boat conformations of the piperidine ring, as well as the orientation of its substituents.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including transition states and reaction energy profiles. For piperidine derivatives, DFT studies can predict the most likely pathways for reactions such as N-alkylation, oxidation, or cycloadditions.

Currently, there are no specific DFT studies in the literature that investigate the reaction mechanisms of this compound. Research on analogous systems suggests that DFT could be used to model the steric and electronic effects of the cyclohexyl and methyl groups on the reactivity of the piperidine nitrogen and adjacent carbons.

In Silico Prediction of Molecular Interactions and Structure-Activity Relationships (SAR)

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are essential in modern drug discovery to predict the biological activity of compounds and their interactions with specific protein targets. nih.govnih.govresearchgate.net These studies correlate variations in chemical structure with changes in biological activity. For piperidine analogs, SAR studies have identified key structural features that are important for their inhibitory activity against certain enzymes. nih.govresearchgate.net

A comprehensive search has found no specific in silico predictions of molecular interactions or formal SAR studies for this compound. While it is known that piperidine derivatives can be designed as inhibitors for various targets, nih.govmdpi.com the specific interactions and SAR for this particular compound remain uninvestigated in the public domain. Such studies would be instrumental in identifying potential biological targets and guiding the design of more potent analogs.

Advanced Spectroscopic and Analytical Characterization of 2 Cyclohexyl 3,5 Dimethylpiperidine

High-Resolution NMR Spectroscopy for Structural Connectivity and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the intricate structure and stereochemistry of 2-Cyclohexyl-3,5-dimethylpiperidine. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to map out the precise connectivity of atoms and their spatial relationships.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex proton and carbon signals in this compound and for establishing its relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are J-coupled, typically through two or three bonds. This is crucial for tracing the connectivity within the cyclohexyl ring, the piperidine (B6355638) ring, and the linkages between them, including the positions of the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This through-space correlation is vital for determining the stereochemistry of the molecule. For instance, NOESY can differentiate between cis and trans isomers by showing correlations between protons on the same or opposite sides of the piperidine and cyclohexyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, providing a clear map of the C-H bonds in this compound.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This technique is instrumental in piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC. For example, HMBC can show correlations from the methyl protons to the carbons of the piperidine ring, confirming their positions.

A combination of these 2D NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals, leading to a detailed understanding of the molecule's structural connectivity and relative stereochemistry.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers valuable information regarding the functional groups present in this compound and can provide insights into its conformational isomers. researchgate.net

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays characteristic absorption bands for different functional groups. For this compound, key vibrational modes include N-H stretching (for the secondary amine), C-H stretching (for the cyclohexyl, piperidine, and methyl groups), and various bending and rocking vibrations. The positions and intensities of these bands confirm the presence of these functional groups. mdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can provide additional information on the carbon skeleton and the symmetry of the molecule.

Conformational Studies: Both FT-IR and Raman spectra can be sensitive to the conformational state of a molecule. Different conformers (e.g., chair and boat conformations of the piperidine and cyclohexyl rings) may exhibit slightly different vibrational frequencies. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation in a given state (solid, liquid, or gas). iu.edu.sa

Table 1: Key Vibrational Modes for this compound

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H (amine)Stretching3300 - 3500
C-H (alkane)Stretching2850 - 3000
C-HBending1350 - 1480
C-NStretching1000 - 1250

Advanced Mass Spectrometry for Fragmentation Pattern Elucidation and Isomeric Differentiation

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight of this compound and for elucidating its structure through the analysis of fragmentation patterns.

Fragmentation Patterns: When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve cleavage of the bond between the cyclohexyl and piperidine rings, as well as fragmentation of the piperidine ring itself. The analysis of the mass-to-charge ratios (m/z) of these fragments helps to confirm the connectivity of the molecule. libretexts.orgchemguide.co.uklibretexts.org

Isomeric Differentiation: Different isomers of this compound may produce distinct fragmentation patterns, allowing for their differentiation. mdpi.com For example, the relative abundance of certain fragment ions might differ between cis and trans isomers due to stereochemical influences on the stability of the fragment ions formed. High-resolution mass spectrometry can provide exact mass measurements, further aiding in the identification of fragment compositions.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles.

Solid-State Structure: For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the piperidine and cyclohexyl rings (e.g., chair, boat, or twist-boat) and the orientation of the substituents. This provides an unambiguous picture of the molecule's geometry in the crystalline form.

Absolute Configuration: In cases where the molecule is chiral, X-ray crystallography of a single crystal of one enantiomer (often as a salt with a chiral counter-ion) can be used to determine its absolute configuration (R or S). This is a powerful tool for assigning the stereochemistry of chiral centers without ambiguity. The determination of the absolute configuration of related substituted cyclohexylpiperidine compounds has been successfully achieved using this technique. nih.gov

Chiral Chromatography for Enantiomeric and Diastereomeric Separation and Purity Assessment

Chiral chromatography is an essential analytical technique for the separation of stereoisomers (enantiomers and diastereomers) and for the assessment of their purity. nih.gov

Enantiomeric and Diastereomeric Separation: Since this compound possesses multiple chiral centers, it can exist as different diastereomers, each of which can be a pair of enantiomers. tuodaindus.comwikipedia.org Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) are used to separate these isomers. The separation is based on the differential interactions between the stereoisomers and the chiral environment of the stationary phase. sigmaaldrich.comsigmaaldrich.com

Purity Assessment: Once a separation method is developed, it can be used to determine the enantiomeric excess (ee) or diastereomeric excess (de) of a sample. This is crucial for quality control and for studying the stereoselectivity of synthetic routes leading to this compound.

Table 2: Summary of Analytical Techniques and Their Applications

TechniqueInformation Obtained
2D NMR (COSY, NOESY, HSQC, HMBC)Structural connectivity, relative stereochemistry
FT-IR and Raman SpectroscopyFunctional groups, conformational analysis
Mass SpectrometryMolecular weight, fragmentation patterns, isomeric differentiation
X-ray CrystallographySolid-state structure, absolute configuration
Chiral ChromatographySeparation of enantiomers and diastereomers, purity assessment

Biological Activities and Molecular Mechanisms of 2 Cyclohexyl 3,5 Dimethylpiperidine Excluding Clinical, Dosage, Safety, Adverse Effects

In Vitro Receptor Binding Affinity Studies

The piperidine (B6355638) scaffold is a crucial element in the design of ligands for various receptors, particularly sigma receptors (σ1 and σ2) and monoamine transporters. While direct binding data for 2-Cyclohexyl-3,5-dimethylpiperidine is not extensively available, studies on closely related analogs provide significant insights into its potential receptor interactions.

Research has shown that piperidine derivatives often exhibit notable affinity for sigma receptors. nih.govacs.orgnih.govacs.org The piperidine ring itself has been identified as a critical structural feature for high affinity at the σ1 receptor. nih.govacs.orgnih.govacs.org In comparative studies, piperidine-containing compounds demonstrated significantly higher affinity for the σ1 receptor compared to their piperazine (B1678402) counterparts. nih.govacs.orgnih.govacs.org For instance, the replacement of a piperazine moiety with a piperidine ring in a series of histamine (B1213489) H3 receptor ligands led to a substantial increase in σ1 receptor affinity, with some analogs exhibiting Ki values in the low nanomolar range. nih.govacs.orgnih.govacs.org

Furthermore, homologues of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), a potent dopamine (B1211576) uptake inhibitor, have been evaluated for their binding at phencyclidine (PCP) and sigma-binding sites. nih.gov These studies revealed that while the compounds generally had low affinity for the PCP receptor (Ki values > 10,000 nM), they did displace the selective sigma receptor probe [3H]-(+)-pentazocine with Ki values ranging from 125 to 9170 nM. nih.gov This suggests that cyclohexyl-piperidine structures have a propensity for interacting with sigma receptors.

The table below summarizes the binding affinities of some representative piperidine derivatives at various receptors, illustrating the influence of structural modifications on receptor interaction.

Compound/AnalogReceptor TargetBinding Affinity (Ki, nM)Reference
Piperidine-based histamine H3 antagonist (analogue 5)σ1 Receptor3.64 nih.govacs.orgnih.govacs.org
Piperazine-based histamine H3 antagonist (analogue 4)σ1 Receptor1531 nih.govacs.orgnih.govacs.org
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)σ1 Receptor3.2 nih.govrsc.org
Haloperidol (reference compound)σ1 Receptor2.5 nih.govrsc.org
BTCP Homologuesσ Receptor125 - 9170 nih.gov

Enzyme Inhibition and Activation Studies (Cell-Free and Cell-Based)

The this compound scaffold and its derivatives have been investigated for their potential to modulate the activity of various enzymes. nih.gov The inherent structural features of piperidine compounds make them candidates for interacting with enzyme active sites. youtube.com

Studies on a series of 1,2,4-triazole (B32235) bearing piperidine analogues demonstrated significant enzyme inhibitory activity against several enzymes, including acetylcholinesterase (AChE), α-glucosidase, and lipoxygenase (LOX). nih.gov In these studies, the nature of the substituents on the piperidine and associated rings played a crucial role in the inhibitory potency. For example, against α-glucosidase, a compound bearing a 3,5-dimethyl phenyl group was found to be highly active. nih.gov This suggests that the dimethyl substitution pattern, as seen in this compound, could be favorable for interaction with certain enzyme active sites.

In the context of AChE inhibition, some piperidine derivatives were found to be more potent than the standard reference drug. nih.gov The presence of both aliphatic (like a cyclohexyl group) and aromatic systems influences the inhibitory activity, with the specific enzyme dictating the preferred structural features. nih.gov For instance, against α-glucosidase, an aliphatic system was more active, whereas for AChE, an aromatic system was preferred in the studied series. nih.gov

Furthermore, analogues of 1-(1-benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) have been identified as competitive inhibitors of trypanothione (B104310) reductase, an enzyme essential for the survival of certain parasites. researchgate.net The lead compound in this study exhibited a Ki of 1 µM. researchgate.net This highlights the potential for cyclohexyl-piperidine derivatives to act as enzyme inhibitors.

The following table presents enzyme inhibition data for some piperidine derivatives.

Compound/AnalogTarget EnzymeInhibition Data (IC50/Ki)Reference
1,2,4-Triazole-piperidine derivative (12d)Acetylcholinesterase (AChE)IC50 = 15.60 ± 0.12 µM nih.gov
1,2,4-Triazole-piperidine derivative (12n)α-GlucosidaseIC50 = 14.12 ± 0.16 µM nih.gov
1,2,4-Triazole-piperidine derivative (12a)Lipoxygenase (LOX)IC50 = 45.10 ± 0.14 µM nih.gov
1-(1-benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP)Trypanothione ReductaseKi = 1 µM (competitive inhibitor) researchgate.net

Molecular Interactions with Biological Targets (e.g., Protein-Ligand Interactions, DNA Binding)

Molecular modeling studies have provided valuable insights into the interactions between piperidine derivatives and their biological targets at the atomic level. These studies often focus on understanding the binding modes within receptor pockets or enzyme active sites.

For piperidine-based ligands targeting the σ1 receptor, computational studies have revealed key interactions. nih.govrsc.org Molecular docking and dynamic simulations, using the crystal structure of the σ1 receptor, have shown that the piperidine ring is a crucial element for anchoring the ligand within the binding site. nih.govacs.orgnih.govacs.org The stability of the ligand-receptor complex is often maintained by specific interactions with amino acid residues. nih.govrsc.org

In the case of piperidine-based monoamine transporter ligands, molecular modeling has been used to develop a qualitative model of the binding pocket. nih.gov These studies indicated that the flexibility of substituents on the piperidine ring is critical to avoid unfavorable interactions with the binding sites of the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov The insertion of a methylene (B1212753) linker between the piperidine ring and a polar group was shown to dramatically improve activity by allowing the substituent to adopt a more favorable conformation within the binding pocket. nih.gov

While direct studies on this compound are scarce, the general principles derived from these modeling studies can be applied. The cyclohexyl and dimethyl groups would be expected to occupy specific regions of a binding pocket, and their stereochemistry would likely play a significant role in determining the precise nature of these interactions.

There is currently no specific information available regarding the DNA binding properties of this compound.

Structure-Activity Relationship (SAR) Studies at the Molecular Level (In Vitro/In Silico)

Structure-activity relationship (SAR) studies on piperidine derivatives have been instrumental in optimizing their affinity and selectivity for various biological targets. These studies highlight the importance of the substitution pattern on the piperidine ring and the nature of the substituents themselves.

For σ1 receptor ligands, the presence of a piperidine ring is a key determinant of high affinity. nih.govacs.orgnih.govacs.org SAR studies on a series of histamine H3 antagonists revealed that replacing a piperazine with a piperidine dramatically increased σ1 affinity. nih.govacs.orgnih.govacs.org Further modifications to the piperidine ring and its substituents can fine-tune this activity.

In the context of dopamine uptake inhibitors based on the BTCP scaffold, homologation of the piperidine and cyclohexyl rings has been explored. nih.gov These studies showed that altering the size of these rings can significantly impact binding affinity at the dopamine transporter. For instance, replacing the piperidine with a pyrrolidine (B122466) ring in the BTCP structure resulted in a 3.4-fold greater affinity for the cocaine binding site on the dopamine transporter. nih.gov

SAR studies on piperidine-based cocaine analogues have shown that modifications at the 3α-position of the piperidine ring can have a profound effect on activity. nih.gov The introduction of a linker to create more flexible substituents at this position was found to be a successful strategy to improve binding to monoamine transporters. nih.gov

For enzyme inhibitors, SAR studies on 1,2,4-triazole bearing piperidine analogues indicated that the substitution pattern on the phenyl ring attached to the triazole moiety significantly influences inhibitory potency against enzymes like AChE and α-glucosidase. nih.gov The presence of dimethyl groups, as in the 3,5-dimethylphenyl analogue, was found to be beneficial for α-glucosidase inhibition. nih.gov

The table below summarizes key SAR findings for piperidine derivatives.

Compound SeriesKey SAR FindingImpact on ActivityReference
Histamine H3 AntagonistsReplacement of piperazine with piperidineDramatically increased σ1 receptor affinity nih.govacs.orgnih.govacs.org
BTCP AnaloguesReplacement of piperidine with pyrrolidine3.4-fold greater affinity for cocaine binding site on DAT nih.gov
Cocaine AnaloguesIntroduction of a flexible linker at the 3α-positionImproved binding to monoamine transporters nih.gov
1,2,4-Triazole-piperidine derivatives3,5-dimethylphenyl substituentHigh activity against α-glucosidase nih.gov

Mechanistic Investigations of Biological Response at the Cellular Level

While direct cellular mechanistic studies on this compound are limited, research on related compounds provides some clues as to its potential cellular effects. The interaction of piperidine derivatives with targets like sigma receptors and monoamine transporters can trigger a cascade of downstream cellular events.

For instance, ligands that bind to and modulate the activity of the σ1 receptor can influence a variety of cellular processes, including calcium signaling, ion channel function, and cell survival pathways. Piperidine-based σ1 receptor agonists have been shown to modulate these pathways in cellular models. nih.govrsc.org

In the context of dopamine uptake inhibition, compounds like BTCP and its analogues can increase the extracellular concentration of dopamine in the synapse by blocking its reuptake into the presynaptic neuron. nih.govnih.gov This modulation of neurotransmitter levels can have profound effects on neuronal signaling and behavior.

Some piperidine derivatives have also been reported to exhibit cytotoxic effects against cancer cell lines, suggesting that they may interfere with fundamental cellular processes such as cell proliferation and survival. The piperidine nucleus is a common scaffold in a variety of compounds with demonstrated anticancer activity. researchgate.net

Further research is needed to elucidate the specific cellular mechanisms of action of this compound.

Applications of 2 Cyclohexyl 3,5 Dimethylpiperidine and Its Derivatives in Chemical Science

As Chiral Ligands and Organocatalysts in Asymmetric Synthesis

The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of one enantiomer of a chiral product. The molecular architecture of 2-cyclohexyl-3,5-dimethylpiperidine, which contains multiple stereocenters, makes it an intriguing scaffold for such applications. The inherent chirality, combined with the steric bulk of the cyclohexyl group and the conformational rigidity of the piperidine (B6355638) ring, are key features that can influence the stereochemical outcome of a catalytic reaction.

While specific, widely-documented applications of this compound as a standalone catalyst are still emerging, its structural motifs are prevalent in established catalyst systems. Piperidine derivatives are frequently incorporated into the design of both chiral ligands for metal-catalyzed reactions and purely organic catalysts (organocatalysts). Commercial suppliers categorize the compound under "Catalysts and Ligands," indicating its intended use in this domain. In a metal complex, the nitrogen atom of the piperidine can coordinate to a metal center, and the chiral environment created by the substituted ring can direct the approach of substrates, leading to high enantioselectivity. As an organocatalyst, it can function as a Brønsted or Lewis base, activating substrates through the formation of chiral intermediates.

Role as Precursors and Building Blocks in Complex Molecule Synthesis

One of the most direct applications of this compound is its use as a versatile building block for the construction of more complex molecules. Its defined stereochemistry and multiple functionalization points—the secondary amine and the carbon backbone—allow it to serve as a foundational element in multi-step syntheses.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. Consequently, derivatives like this compound are valuable starting materials for creating new chemical entities with potential therapeutic properties, including antimicrobial and anticancer agents. It is also utilized as a precursor in the synthesis of agrochemicals, where the specific stereoisomer can significantly influence biological efficacy and environmental impact. The synthesis of this building block itself, typically via the hydrogenation of 3,5-dimethylpyridine (B147111) using a palladium or rhodium catalyst, is a well-established industrial process, ensuring its availability for broader synthetic applications.

Table 1: Synthetic Utility of this compound

Application Area Role of the Compound Potential Products
Medicinal Chemistry Chiral Scaffold / Precursor Novel therapeutics (e.g., enzyme inhibitors, receptor modulators)
Agrochemicals Building Block Advanced pesticides and herbicides with higher specificity

| Organic Synthesis | Intermediate | Complex polycyclic nitrogen-containing molecules |

Potential in Materials Science and Supramolecular Chemistry

The applications of this compound extend into the realm of materials science and supramolecular chemistry, where molecular structure dictates macroscopic properties. The compound is listed by suppliers as a "Material Building Block," pointing to its utility in the creation of advanced materials.

In materials science, piperidine derivatives can be incorporated into polymer chains or used as additives to modify material properties. The bulky cyclohexyl and methyl groups can influence polymer packing, thermal stability, and mechanical strength. Furthermore, related simpler compounds like 3,5-dimethylpiperidine (B146706) are known to act as structure-directing agents in the synthesis of zeolites—microporous crystalline solids used as catalysts and adsorbents. The specific size and shape of the protonated amine guide the formation of the zeolite's porous network.

In supramolecular chemistry, which studies non-covalent interactions, the secondary amine (N-H) group of this compound is a key feature. It can act as a hydrogen bond donor, allowing it to form predictable, ordered assemblies with other molecules that are hydrogen bond acceptors. These self-assembled structures are fundamental to the development of molecular sensors, smart materials, and drug delivery systems.

Use as Molecular Probes for Mechanistic Studies in Chemical Biology

In chemical biology, molecular probes are essential tools for elucidating complex biological processes. These molecules are designed to interact with specific biological targets, such as receptors or enzymes, to help scientists understand their function and mechanism of action. The piperidine scaffold is a well-known pharmacophore that interacts with a range of biological targets.

Notably, derivatives containing cyclohexyl and piperidine motifs have been extensively studied as high-affinity ligands for sigma (σ) receptors, which are implicated in neurological disorders and cancer cell proliferation. These ligands serve as molecular probes to map the distribution and function of these receptors in tissues. The interaction is often highly dependent on the stereochemistry and lipophilicity of the ligand. Given its structure, this compound represents a valuable candidate for development into a molecular probe. By modifying it with a fluorescent tag or a radiolabel, researchers could use it to visualize and study specific receptor subtypes or enzymatic pathways, thereby advancing our understanding of disease mechanisms.

Contributions to Method Development in Organic Chemistry

The availability and application of unique building blocks like this compound inherently contribute to the development of new methods in organic chemistry. The synthesis of such stereochemically rich molecules itself drives innovation in catalytic hydrogenation and stereoselective synthesis.

By providing chemists with a rigid, chiral scaffold, this compound opens avenues for developing novel synthetic transformations. For instance, its use can facilitate the exploration of diastereoselective reactions, where the existing stereocenters on the piperidine ring direct the formation of new stereocenters in a predictable manner. The compound can undergo a variety of chemical transformations, including oxidation to N-oxides or substitution at the nitrogen atom, each of which can lead to new families of compounds with unique properties. The study of its reactivity helps expand the synthetic chemist's toolbox, enabling the construction of previously inaccessible molecular architectures and fostering the development of more efficient and selective synthetic methodologies.

Future Research Directions and Unaddressed Challenges for 2 Cyclohexyl 3,5 Dimethylpiperidine

Development of Highly Efficient and Stereoselective Synthetic Methodologies

The primary challenge in working with 2-cyclohexyl-3,5-dimethylpiperidine lies in the precise control of its stereochemistry. The presence of three stereocenters (at C2, C3, and C5) means that eight stereoisomers are possible. The development of synthetic methodologies that are not only efficient but also highly stereoselective is paramount. Future research in this area will likely focus on several key strategies:

Asymmetric Catalysis: The use of chiral catalysts, such as those based on transition metals (e.g., rhodium, iridium, ruthenium) or organocatalysts (e.g., proline derivatives), could enable the direct, enantioselective synthesis of specific stereoisomers. Research will likely target the development of novel ligand architectures that can effectively accommodate the bulky cyclohexyl group and control the diastereoselectivity of the methylation steps.

Substrate-Controlled Synthesis: An alternative approach involves leveraging the inherent stereochemistry of a starting material to direct the formation of the desired stereoisomers. This could involve the use of chiral pool starting materials or the installation of a temporary chiral auxiliary that can be removed after the piperidine (B6355638) ring has been formed.

Chemoenzymatic Synthesis: The use of enzymes, such as imine reductases or transaminases, offers the potential for unparalleled stereoselectivity under mild reaction conditions. Future work could involve the engineering of enzymes with substrate pockets tailored to accommodate the specific steric demands of this compound precursors.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Asymmetric CatalysisHigh catalytic efficiency, broad substrate scope.Ligand design for high diastereo- and enantioselectivity.
Substrate-ControlledPredictable stereochemical outcome.Limited availability of suitable chiral starting materials.
ChemoenzymaticExcellent stereoselectivity, mild reaction conditions.Enzyme engineering for specific substrate acceptance.

Exploration of Novel Reactivity and Unconventional Transformations

The unique steric and electronic properties of this compound, imparted by the bulky cyclohexyl group and the two methyl substituents, suggest that it may exhibit novel reactivity. Future research should venture beyond its traditional role as a hindered base or ligand and explore unconventional transformations.

C-H Activation: The development of methods for the selective functionalization of the C-H bonds within the piperidine or cyclohexyl ring would open up new avenues for creating complex molecular architectures. This could involve directed C-H activation, where the nitrogen atom guides a catalyst to a specific C-H bond, or non-directed approaches using powerful new catalytic systems.

Ring-Opening and Rearrangement Reactions: Subjecting the sterically strained piperidine ring to various reaction conditions could lead to interesting ring-opening or rearrangement products. These transformations could provide access to novel acyclic or alternative heterocyclic scaffolds that are not easily accessible through other means.

Flow Chemistry: The use of continuous flow reactors could enable the exploration of reaction conditions (e.g., high temperatures and pressures) that are not easily accessible in traditional batch chemistry. mdpi.com This could unlock new reactivity profiles and allow for the safe and efficient synthesis of derivatives of this compound.

Advanced Computational Modeling for Predictive Design and Mechanism Elucidation

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. For a molecule as complex as this compound, computational modeling will be indispensable for future research.

Conformational Analysis: A thorough understanding of the conformational landscape of the different stereoisomers is crucial for predicting their reactivity and biological activity. Advanced computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide detailed insights into the preferred conformations and the energy barriers between them.

Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of reactions involving this compound, helping to explain observed stereoselectivities and identify key transition states and intermediates. This understanding can then be used to optimize reaction conditions and design more efficient synthetic routes.

Predictive Design of Derivatives: By combining computational modeling with machine learning algorithms, it may be possible to predict the properties of virtual derivatives of this compound. This "in silico" screening could accelerate the discovery of new compounds with desired properties, such as catalytic activity or biological function. nih.gov

Computational MethodApplicationPotential Impact
Density Functional Theory (DFT)Calculation of electronic structure and reaction energies.Accurate prediction of reactivity and spectroscopic properties.
Molecular Dynamics (MD)Simulation of molecular motion over time.Understanding of conformational dynamics and solvent effects.
Machine LearningPredictive modeling based on large datasets.Accelerated discovery of new derivatives with desired properties.

Identification of New Molecular Targets and Mechanistic Insights (In Vitro/In Silico)

While the specific biological activity of this compound is not well-documented, its structural similarity to other biologically active piperidine derivatives suggests that it may have interesting pharmacological properties. Future research should focus on identifying potential molecular targets and elucidating the mechanisms by which it exerts its effects.

In Silico Screening: Virtual screening of large compound libraries against a panel of biological targets could identify potential protein binding partners for this compound. nih.gov This could provide initial hypotheses about its mode of action that can then be tested experimentally.

In Vitro Assays: Once potential targets have been identified, in vitro binding and functional assays will be necessary to confirm these interactions and determine the potency and efficacy of the compound. nih.gov This could involve techniques such as radioligand binding assays, enzyme inhibition assays, and cell-based reporter assays.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a focused library of derivatives of this compound will be crucial for establishing structure-activity relationships. This will provide valuable information about the key structural features required for biological activity and guide the design of more potent and selective compounds.

Sustainable and Eco-Friendly Approaches to Synthesis and Application

In line with the growing importance of green chemistry, future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods.

Use of Renewable Feedstocks: Exploring synthetic routes that start from renewable resources, rather than petroleum-based feedstocks, would significantly reduce the environmental impact of its production.

Solvent Minimization and Use of Greener Solvents: The development of solvent-free reaction conditions or the use of greener solvents, such as water, supercritical CO2, or bio-based solvents, is a key goal of green chemistry. mdpi.com

Catalytic Methods: The use of catalytic methods, as opposed to stoichiometric reagents, reduces waste and improves atom economy. mdpi.com Future research should focus on developing highly active and recyclable catalysts for the synthesis of this compound.

Green Chemistry PrincipleApplication to this compound
PreventionDesigning synthetic routes that minimize waste generation.
Atom EconomyMaximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical SynthesesUsing and generating substances that possess little or no toxicity to human health and the environment.
Designing Safer ChemicalsDesigning chemical products to affect their desired function while minimizing their toxicity.
Safer Solvents and AuxiliariesMinimizing or avoiding the use of auxiliary substances such as solvents.
Design for Energy EfficiencyConducting synthetic methods at ambient temperature and pressure.
Use of Renewable FeedstocksUsing renewable rather than depleting raw materials.
Reduce DerivativesMinimizing or avoiding unnecessary derivatization.
CatalysisUsing catalytic reagents in preference to stoichiometric reagents.
Design for DegradationDesigning chemical products that can break down into innocuous degradation products at the end of their function.
Real-time Analysis for Pollution PreventionDeveloping analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident PreventionChoosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

Q & A

Basic: What synthetic routes are commonly used for 2-Cyclohexyl-3,5-dimethylpiperidine, and how can reaction parameters be optimized?

Methodological Answer:
A typical synthesis involves condensation reactions between cyclohexyl derivatives and substituted piperidines. For example, describes a reflux method using 2-cyclohexyl-5-methylphenol, 3,5-dimethylpiperidine, and formaldehyde in ethanol, yielding 87% after recrystallization . Optimization can be achieved through factorial design experiments (e.g., varying temperature, solvent polarity, or stoichiometry) to maximize yield and purity. Statistical methods like Design of Experiments (DoE) minimize trial numbers while capturing interactions between variables .

Advanced: How can computational modeling predict the reactivity of this compound in novel reaction environments?

Methodological Answer:
Molecular dynamics simulations and density functional theory (DFT) calculations can model reaction pathways and transition states. For instance, highlights process control and simulation in chemical engineering (RDF2050108), which includes predicting solvent effects or catalyst interactions . Tools like Gaussian or COMSOL Multiphysics® enable researchers to simulate steric effects from the cyclohexyl group or electronic influences of methyl substituents on reaction kinetics.

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent positions and confirm stereochemistry (e.g., methyl groups at C3 and C5 of the piperidine ring) .
  • X-ray Crystallography : Slow evaporation from methanol produces crystals suitable for structure elucidation, as demonstrated in , which resolves bond lengths and torsional angles .
  • IR Spectroscopy : Functional group analysis (e.g., C-N stretching at ~1,200 cm1^{-1}) verifies piperidine ring integrity .

Advanced: How can researchers resolve discrepancies in reported reaction yields during scale-up synthesis?

Methodological Answer:
Contradictions in yields often arise from mixing efficiency, heat transfer limitations, or impurity profiles. details a scaled procedure where oxalyl chloride-mediated reactions achieved 68–72% yields, but deviations may occur due to incomplete solvent removal or side reactions . Mitigation strategies include:

  • In-line Analytics : Real-time monitoring via HPLC or FTIR to track intermediate formation.
  • Design of Experiments (DoE) : Systematic variation of stirring rates, temperature gradients, and reagent addition sequences to identify critical parameters .

Basic: What are the best practices for safe handling and storage of this compound?

Methodological Answer:

  • Handling : Use fume hoods to avoid inhalation ( recommends PPE: gloves, lab coats, and eye protection) .
  • Storage : Keep in airtight containers under inert gas (e.g., N2_2) at 2–8°C to prevent oxidation or hygroscopic degradation.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: What strategies exist for analyzing the adsorption behavior of this compound on indoor surfaces?

Methodological Answer:
emphasizes molecular-level studies using microspectroscopic imaging (e.g., AFM or ToF-SIMS) to map adsorption kinetics on materials like glass or polymers . Controlled chamber experiments under varying humidity and temperature quantify partitioning coefficients. Computational models (e.g., Langmuir isotherms) correlate surface roughness and compound hydrophobicity to predict adsorption capacity.

Advanced: How does the stereochemistry of this compound influence its biological or catalytic activity?

Methodological Answer:
Stereoisomers may exhibit divergent binding affinities or catalytic selectivities. For example, ’s X-ray data reveals chair conformations of the piperidine ring, which could sterically hinder interactions with enzyme active sites . Chiral HPLC or enzymatic resolution methods separate enantiomers, while molecular docking (e.g., AutoDock Vina) predicts bioactivity differences.

Basic: What solvents and reaction conditions minimize byproduct formation during piperidine functionalization?

Methodological Answer:
Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in substitution reactions. achieved high purity using chloroform for acylations, followed by HCl washes to remove unreacted heterocycles . Low temperatures (0–5°C) suppress side reactions like over-alkylation.

Advanced: How can researchers validate the environmental stability of this compound under oxidative or photolytic conditions?

Methodological Answer:

  • Oxidative Stability : Accelerated aging tests with H2 _2O2_2 or O3_3 monitor degradation via GC-MS.
  • Photolysis : UV/Vis exposure in quartz reactors identifies photo-degradation products ( ’s surface chemistry methods apply here) .
  • Computational Lifespan Prediction : QSAR models estimate half-lives based on bond dissociation energies and radical scavenging capacity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.